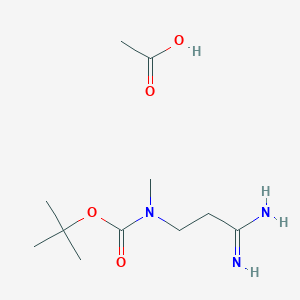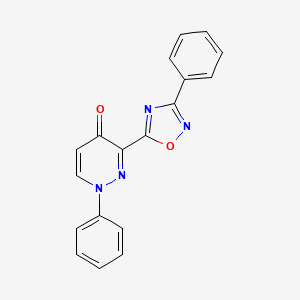![molecular formula C18H19NO3S B2538024 7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 1118507-77-9](/img/structure/B2538024.png)
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound that belongs to the class of benzodiazepines. It has gained significant attention in the scientific community due to its potential therapeutic applications for various neurological disorders.
Mécanisme D'action
The mechanism of action of 7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves the binding of the compound to the benzodiazepine site of the GABA-A receptor. This binding enhances the affinity of GABA for the receptor, leading to an increase in the frequency of chloride ion channel opening and hyperpolarization of the neuron. This hyperpolarization reduces the excitability of the neuron, leading to the anxiolytic, antidepressant, and anticonvulsant effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to produce several biochemical and physiological effects in the brain. It increases the levels of GABA in the brain, leading to the inhibition of neuronal activity. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This increase in BDNF levels may contribute to the antidepressant effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various neurological disorders. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several future directions for the research on 7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. One direction is to investigate the potential therapeutic applications of the compound in other neurological disorders such as schizophrenia and bipolar disorder. Another direction is to develop more soluble analogs of the compound that can be administered more easily in lab experiments. Additionally, the development of imaging techniques that can visualize the binding of the compound to the GABA-A receptor in vivo could provide valuable insights into the mechanism of action of the compound.
Méthodes De Synthèse
The synthesis of 7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves the reaction of 7-amino-1-methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained in high yield after purification by column chromatography.
Applications De Recherche Scientifique
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and epilepsy. It acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, this compound can reduce neuronal excitability and produce anxiolytic, antidepressant, and anticonvulsant effects.
Propriétés
IUPAC Name |
7-methyl-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-13-5-8-15(9-6-13)23(21,22)19-11-3-4-18(20)16-12-14(2)7-10-17(16)19/h5-10,12H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQTZUPZYDNFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537944.png)




![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2537949.png)

![Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2537952.png)
![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2537953.png)


